Cas no 1805541-90-5 (Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate)

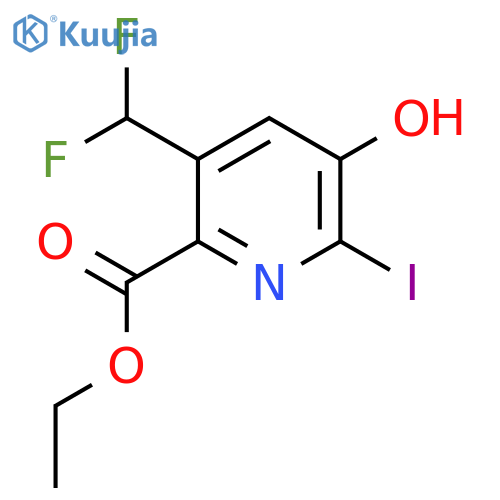

1805541-90-5 structure

商品名:Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate

CAS番号:1805541-90-5

MF:C9H8F2INO3

メガワット:343.06600189209

CID:4887266

Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate

-

- インチ: 1S/C9H8F2INO3/c1-2-16-9(15)6-4(7(10)11)3-5(14)8(12)13-6/h3,7,14H,2H2,1H3

- InChIKey: CGVOOGJRCIEVNO-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=C(C(F)F)C(C(=O)OCC)=N1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 255

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 2.4

Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029029894-250mg |

Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate |

1805541-90-5 | 95% | 250mg |

$989.80 | 2022-04-01 | |

| Alichem | A029029894-1g |

Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate |

1805541-90-5 | 95% | 1g |

$3,039.75 | 2022-04-01 | |

| Alichem | A029029894-500mg |

Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate |

1805541-90-5 | 95% | 500mg |

$1,735.55 | 2022-04-01 |

Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

1805541-90-5 (Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量